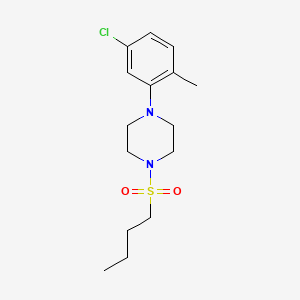
1-(butylsulfonyl)-4-(5-chloro-2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butylsulfonyl)-4-(5-chloro-2-methylphenyl)piperazine, commonly known as BZP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has been used recreationally due to its stimulant and euphoric effects. However, in recent years, BZP has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
BZP acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in a stimulant effect, which is responsible for the euphoric and energizing effects of BZP.
Biochemical and Physiological Effects:
BZP has been found to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which provides energy to the body. BZP has been found to have a low potential for toxicity and does not cause significant damage to organs such as the liver and kidneys.
実験室実験の利点と制限
BZP has several advantages for lab experiments. It is easy to synthesize and has a long shelf life, which makes it a convenient compound to work with. BZP is also relatively inexpensive compared to other compounds used in research. However, BZP has limitations as well. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. BZP also has a low solubility in water, which can make it difficult to dissolve in certain solutions.
将来の方向性
There are several future directions for the research on BZP. One area of interest is the potential use of BZP as a treatment for drug addiction. BZP has been found to reduce the cravings for cocaine and other stimulants, which makes it a potential candidate for the treatment of drug addiction. Another area of interest is the use of BZP as a cognitive enhancer. BZP has been found to improve memory and cognitive function in animal studies, which makes it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. Finally, the potential use of BZP as a therapeutic agent for the treatment of depression and other mood disorders is an area of interest for future research. BZP has been found to have a positive effect on mood and may be a potential alternative to traditional antidepressant medications.
Conclusion:
In conclusion, BZP is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been found to have a stimulant effect on the central nervous system and may be a potential candidate for the treatment of disorders such as narcolepsy, ADHD, and depression. BZP has several advantages for lab experiments, but also has limitations due to its controlled status and low solubility in water. Future research on BZP may lead to the development of new treatments for drug addiction, cognitive disorders, and mood disorders.
合成法
BZP can be synthesized by the reaction of butanesulfonyl chloride with 1-(5-chloro-2-methylphenyl)piperazine in the presence of a base such as sodium hydroxide. The reaction yields BZP as a white crystalline powder with a melting point of 240-242°C.
科学的研究の応用
BZP has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. It has been found to have a stimulant effect on the central nervous system, which makes it a potential candidate for the treatment of disorders such as narcolepsy, attention deficit hyperactivity disorder (ADHD), and depression. BZP has also been studied for its potential use as a cognitive enhancer and as an aid in the treatment of drug addiction.
特性
IUPAC Name |
1-butylsulfonyl-4-(5-chloro-2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c1-3-4-11-21(19,20)18-9-7-17(8-10-18)15-12-14(16)6-5-13(15)2/h5-6,12H,3-4,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYKWYAVCVXNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5399913.png)

![(1-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}cyclobutyl)amine hydrochloride](/img/structure/B5399936.png)

![7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5399948.png)
![(3-endo)-8-[3-(4-piperidinylmethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B5399957.png)
![4-(2-{2-[(1-bromo-2-naphthyl)oxy]ethylidene}-5-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine](/img/structure/B5399970.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[2-(1-piperazinyl)ethyl]amino}methyl)-2-piperidinone dihydrochloride](/img/structure/B5399983.png)
![4-benzyl-3-ethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-1,4-diazepan-5-one](/img/structure/B5399984.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5399998.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5400003.png)
![5-{[(2-methoxyethyl)amino]sulfonyl}-2',6'-dimethylbiphenyl-3-carboxylic acid](/img/structure/B5400010.png)

![5-amino-3-[1-cyano-2-(4-methylphenyl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B5400024.png)